molecular formula C9H12ClNO B2706904 (1S,3R)-3-Amino-2,3-dihydro-1H-inden-1-ol;hydrochloride CAS No. 2470279-41-3

(1S,3R)-3-Amino-2,3-dihydro-1H-inden-1-ol;hydrochloride

Cat. No.: B2706904
CAS No.: 2470279-41-3
M. Wt: 185.65
InChI Key: UWNPIIKGPIHAOX-RJUBDTSPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,3R)-3-Amino-2,3-dihydro-1H-inden-1-ol;hydrochloride is a chiral compound with significant importance in various scientific fields

Scientific Research Applications

(1S,3R)-3-Amino-2,3-dihydro-1H-inden-1-ol;hydrochloride has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R)-3-Amino-2,3-dihydro-1H-inden-1-ol;hydrochloride typically involves the use of enantiomerically pure starting materials. One efficient method involves the hydrogenation of a precursor compound, followed by cyclization and subsequent purification steps . The reaction conditions often include the use of specific catalysts and solvents to ensure high enantioselectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1S,3R)-3-Amino-2,3-dihydro-1H-inden-1-ol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve the use of hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different chemical syntheses.

Comparison with Similar Compounds

Similar Compounds

  • (1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol;hydrochloride
  • (1R,3R)-3-Amino-2,3-dihydro-1H-inden-1-ol;hydrochloride
  • (1R,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol;hydrochloride

Uniqueness

The uniqueness of (1S,3R)-3-Amino-2,3-dihydro-1H-inden-1-ol;hydrochloride lies in its specific stereochemistry, which can significantly influence its biological activity and chemical reactivity. Compared to its diastereomers, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable molecule for targeted research and therapeutic applications .

Properties

IUPAC Name

(1S,3R)-3-amino-2,3-dihydro-1H-inden-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO.ClH/c10-8-5-9(11)7-4-2-1-3-6(7)8;/h1-4,8-9,11H,5,10H2;1H/t8-,9+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWNPIIKGPIHAOX-RJUBDTSPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2C1O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C2=CC=CC=C2[C@H]1O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2740394-54-9
Record name rac-(1R,3S)-3-amino-2,3-dihydro-1H-inden-1-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.